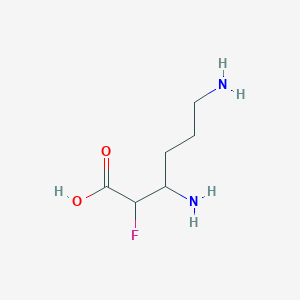![molecular formula C14H29NO2 B14272294 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol CAS No. 133124-53-5](/img/structure/B14272294.png)
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is an organic compound that features both amine and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol typically involves multi-step organic reactions. One common method involves the alkylation of diethylamine with a suitable alkyl halide, followed by the introduction of the diol functionality through a series of reduction and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Dimethylamino)hex-4-EN-1-YL]butane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]pentane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,3-diol
Uniqueness
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133124-53-5 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-[6-(diethylamino)hex-4-enyl]butane-1,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-3-15(4-2)11-8-6-5-7-9-14(13-17)10-12-16/h6,8,14,16-17H,3-5,7,9-13H2,1-2H3 |
InChI Key |
QLONGLKGZBKMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CCCCC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


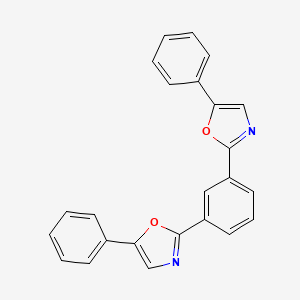
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
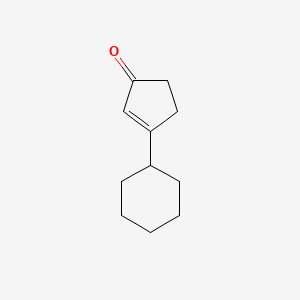
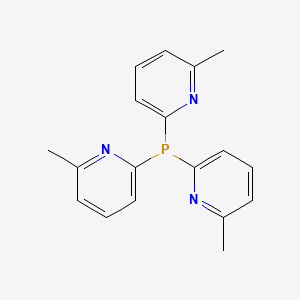
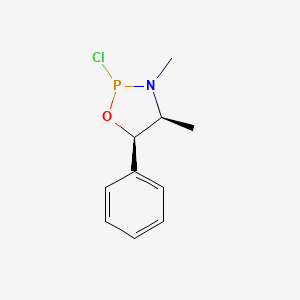
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)

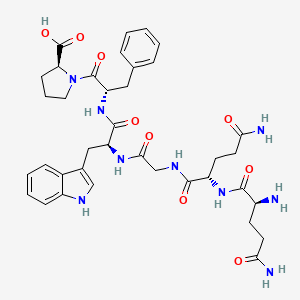
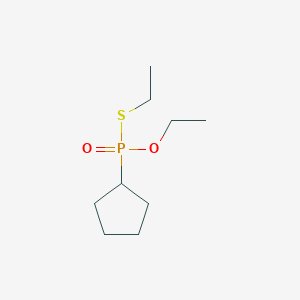
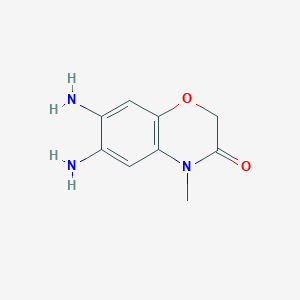
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
